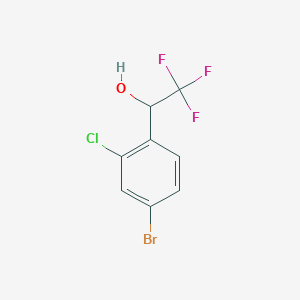

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

Description

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₈H₅BrClF₃O and a molecular weight of 289.48 g/mol. It is characterized by a phenyl ring substituted with bromine (4-position), chlorine (2-position), and a trifluoroethanol group. This compound is commercially available in high-purity grades (99% to 99.999%) and is utilized as a building block in pharmaceutical synthesis and materials science .

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHERMFTKJUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic addition of the phenol to the aldehyde.

Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding ketone, while reduction produces the alkane.

Scientific Research Applications

Organic Synthesis

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This compound is particularly useful in the development of specialty chemicals and agrochemicals.

Biological Studies

Research indicates that this compound may exhibit biological activity that warrants further exploration:

- Enzyme Interaction : Preliminary studies suggest that it may interact with specific enzymes, potentially modulating their activity. This interaction can be crucial for understanding metabolic pathways and developing enzyme inhibitors.

- Pharmacological Potential : The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may lead to the development of new drugs with enhanced efficacy and safety profiles.

Medicinal Chemistry

The ongoing research into the medicinal properties of this compound focuses on its potential therapeutic applications:

Case Study 1: Anticancer Properties

A study focusing on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction via mitochondrial pathways. Although direct studies on this compound are sparse, these findings suggest its potential in anticancer research.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to influence behavior by altering serotonin levels. This implies that this compound could have implications for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and activity.

Pathways Involved: The exact pathways depend on the specific application and context. For example, in biological systems, it may modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Halogen Position : Bromine and chlorine substituents in para and ortho positions (original compound) create steric hindrance and electronic withdrawal, enhancing acidity of the hydroxyl group . In contrast, meta -substituted derivatives (e.g., 4-bromo-3-methylphenyl) exhibit reduced polarity and higher hydrophobicity .

- Functional Groups : The ketone derivative () lacks the hydroxyl group, making it less polar and more suitable for Friedel-Crafts alkylation. The nitro-substituted analog () serves as a reactive intermediate for reduction to amines .

- Heterocycles : Pyridinyl () and thiophenyl () derivatives introduce nitrogen and sulfur atoms, respectively, altering hydrogen-bonding capacity and solubility .

Biological Activity

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol, also known by its IUPAC name, is a halogenated alcohol with significant biological activity. This compound has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential therapeutic applications.

The chemical formula of this compound is with a molecular weight of 289.48 g/mol. The compound features a trifluoroethyl group, which is known to enhance lipophilicity and biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H5BrClF3O |

| Molecular Weight | 289.48 g/mol |

| IUPAC Name | 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its halogenated structure can facilitate binding to enzymes, receptors, and other biomolecules, potentially leading to altered physiological responses.

Potential Mechanisms:

- Enzyme Inhibition: The presence of bromine and chlorine atoms may allow for effective binding to active sites on enzymes, inhibiting their function.

- Receptor Modulation: The trifluoroethyl group can enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes and interact with intracellular receptors.

Case Study: Antimicrobial Activity

A study examining the antimicrobial effects of halogenated phenols found that compounds with similar substitutions exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Table: Comparative Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanol | Antimicrobial | [Study A] |

| 1-(4-Bromo-phenyl)-ethanol | Anti-inflammatory | [Study B] |

| 1-(4-Chloro-phenyl)-ethanol | Anticancer | [Study C] |

Toxicological Profile

The safety data for this compound is currently limited. However, compounds with similar halogenated structures often exhibit toxicity at certain concentrations. Caution should be exercised when handling this compound due to potential skin and respiratory irritations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol, and how are intermediates purified?

- Methodology : Synthesis typically involves halogenation of a substituted phenyl precursor followed by trifluoromethylation. For example, bromination of 2-chlorophenyl derivatives using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions ensures regioselectivity at the 4-position. Trifluoroethylation is achieved via nucleophilic addition of trifluoroacetaldehyde to the aryl Grignard reagent. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate intermediates .

Q. How is the structural identity and purity of the compound confirmed in academic research?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms the presence of the bromo, chloro, and trifluoromethyl groups. For instance, the trifluoromethyl group shows a characteristic triplet in ¹⁹F NMR at ~-70 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (C₈H₅BrClF₃O; expected [M+H]⁺ = 298.920).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, with refinement using SHELXL .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : Due to its moderate lipophilicity (logP ~2.5), DMSO is preferred for stock solutions (10 mM). For aqueous compatibility, dilute in PBS with ≤1% DMSO. Sonication at 37°C for 15–30 minutes enhances solubility. Avoid repeated freeze-thaw cycles; store aliquots at -20°C for ≤1 month .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, CF₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing CF₃ and Cl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to Br. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density .

Q. What strategies resolve contradictions in reported biological activity data for halogenated trifluoroethanol derivatives?

- Methodology : Discrepancies may arise from stereochemical variations or assay conditions. To address:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).

- Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) in triplicate to establish IC₅₀ values.

- Target Validation : Use CRISPR-Cas9 knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

Q. How is the stereochemical configuration at the hydroxyl-bearing carbon determined experimentally?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using anomalous dispersion effects (e.g., Cu-Kα radiation). Refinement with SHELXL provides R-factor convergence <5% .

- Optical Rotation : Compare experimental [α]D²⁵ with calculated values (via quantum mechanical methods like TDDFT) .

Q. What in silico tools predict the compound’s metabolic stability and potential toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, bioavailability, and hERG inhibition.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess binding stability to liver enzymes (e.g., CYP3A4) over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.